

# Technical Profile: Spectroscopic Characterization of BFDGE.2HCl

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## Compound of Interest

**Compound Name:** *Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether*

**CAS No.:** 194672-61-2

**Cat. No.:** B568964

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Compound: Bisphenol F Bis(3-chloro-2-hydroxypropyl) Ether Common Abbreviation: BFDGE.2HCl[1][2][3][4][5]

## Executive Summary & Chemical Identity

BFDGE.2HCl is the specific analytical code used to designate the dihydrochloride derivative of Bisphenol F Diglycidyl Ether (BFDGE).[6]

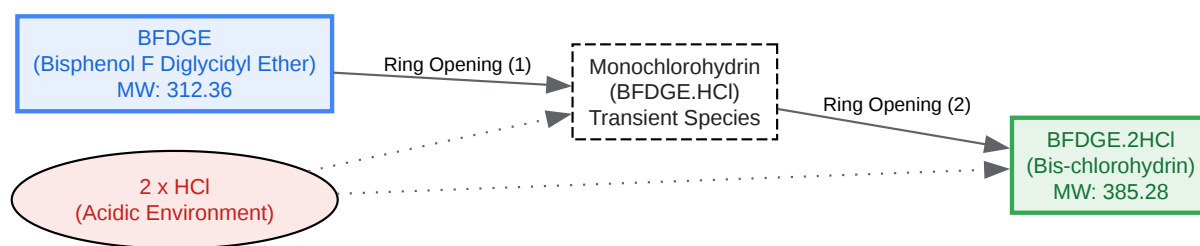
**Critical Distinction:** Despite the suffix ".2HCl," this compound is not a hydrochloride salt. In the context of food contact materials (FCM) and epoxy resin chemistry, this notation indicates the reaction product of the parent epoxide (BFDGE) with two equivalents of hydrochloric acid.[3][5] This reaction opens both epoxide rings to form a bis-chlorohydrin.

It is a regulated contaminant (EU Regulation 1895/2005) that migrates from epoxy-phenolic can coatings into acidic foodstuffs.

Property	Data
IUPAC Name	1,1'-[Methylenebis(4,1-phenyleneoxy)]bis(3-chloropropan-2-ol)
Common Name	Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
CAS Number	374772-79-9
Molecular Formula	C <sub>19</sub> H <sub>22</sub> Cl <sub>2</sub> O <sub>4</sub>
Molecular Weight	385.28 g/mol
Physical State	Viscous oil or low-melting solid (often supplied as solution)
Solubility	Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low solubility in water

## Structural Formation Pathway

The following diagram illustrates the acid-catalyzed ring-opening mechanism that transforms BFDGE into BFDGE.2HCl.



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Caption: Acid-catalyzed hydrolysis/hydrochlorination pathway converting the epoxide BFDGE into the chlorohydrin BFDGE.2HCl.

## Spectroscopic Data Profile

### Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for detecting BFDGE.2HCl in complex matrices. Unlike the parent epoxide, the chlorohydrin readily forms ammonium adducts in positive ESI mode.

- Ionization Source: Electrospray Ionization (ESI) Positive[2][4][6][7][8]
- Adduct Formation:  $[M + NH_4]^+$  is the preferred precursor ion due to the ether oxygens.
- Precursor Ion (Q1): m/z 403.3 (Calculated for  $[C_{19}H_{22}Cl_2O_4 + NH_4]^+$ )

Fragmentation Pattern (MS/MS Transitions): The fragmentation typically involves the loss of the chlorohydroxypropyl moiety or cleavage at the ether linkage.

Transition Type	Precursor (m/z)	Product (m/z)	Mechanism
Quantifier	403.3	197.1	Cleavage of central methylene bridge / Loss of chlorohydrin chain
Qualifier 1	403.3	227.1	Loss of one chlorohydroxypropyl group
Qualifier 2	403.3	163.1	Formation of hydroxy-benzyl carbocation

Note: Transitions must be optimized for specific collision energies (CE), typically ranging from 15–25 eV.

## Nuclear Magnetic Resonance (NMR)

The NMR spectrum reflects the symmetry of the Bisphenol F core and the distinct chlorohydrin side chains.

### $^1H$ NMR (400 MHz, $CDCl_3$ ) - Reference Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Fragment
7.10 – 7.15	Doublet (d)	4H	Ar-H (meta to ether)	Aromatic Ring
6.80 – 6.85	Doublet (d)	4H	Ar-H (ortho to ether)	Aromatic Ring
4.18 – 4.25	Multiplet (m)	2H	-CH(OH)-	Methine (Chlorohydrin)
4.00 – 4.10	Multiplet (m)	4H	Ar-O-CH <sub>2</sub> -	Ether Methylene
3.88	Singlet (s)	2H	Ar-CH <sub>2</sub> -Ar	Methylene Bridge (Core)
3.70 – 3.80	Multiplet (m)	4H	-CH <sub>2</sub> -Cl	Chloromethyl
2.60 – 2.80	Broad (br)	2H	-OH	Hydroxyl (Exchangeable)

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

- Aromatic Carbons: ~156.5 (C-O), 133.8 (C-Bridge), 129.8 (C-meta), 114.5 (C-ortho).
- Aliphatic Carbons:
  - 69.8 ppm: -CH(OH)- (Methine)
  - 68.5 ppm: Ar-O-CH<sub>2</sub>- (Ether Methylene)
  - 46.2 ppm: -CH<sub>2</sub>-Cl (Chloromethyl)
  - 40.5 ppm: Ar-CH<sub>2</sub>-Ar (Methylene Bridge)

## Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes BFDGE.2HCl from its parent BFDGE by the absence of the epoxide ring stretch and the presence of strong hydroxyl bands.

- 3400–3450  $\text{cm}^{-1}$  (Strong, Broad): O-H stretching (indicative of ring opening).
- 2850–2950  $\text{cm}^{-1}$  (Medium): C-H aliphatic stretching.
- 1605, 1500  $\text{cm}^{-1}$  (Strong): C=C Aromatic ring skeletal vibrations.
- 1240  $\text{cm}^{-1}$  (Strong): C-O-C asymmetric ether stretching (Ar-O-R).
- 1030  $\text{cm}^{-1}$  (Medium): C-O stretching (primary alcohol/ether).
- 700–750  $\text{cm}^{-1}$  (Medium/Strong): C-Cl stretching (Characteristic of chlorohydrins).
- Diagnostic Absence: No peak at  $\sim 915 \text{ cm}^{-1}$  (Epoxide ring breathing), confirming complete conversion.

## Analytical Protocol: Determination in Food Matrices

Context: This protocol is designed for the extraction of BFDGE.2HCl from canned food (aqueous or fatty), where it exists as a migrant from the can coating.[7]

### Sample Preparation (Solid Phase Extraction)

This workflow utilizes a polymeric sorbent (HLB) to retain the moderately polar BFDGE.2HCl while removing matrix interferences.

- Homogenization: Weigh 5.0 g of sample; add internal standard (e.g., BFDGE-d10 or BADGE-d10).
- Extraction: Add 10 mL Acetonitrile (ACN). Vortex (1 min) and Sonicate (15 min).
- Phase Separation: Centrifuge at 4000 rpm for 10 min. Collect supernatant.
- Dilution: Dilute supernatant with water to <20% organic content (crucial for SPE retention).
- SPE Loading: Pass diluted extract through conditioned HLB cartridge (200 mg).
- Wash: Wash with 5 mL 10% Methanol/Water.
- Elution: Elute with 3 mL 100% Acetonitrile.

- Reconstitution: Evaporate to dryness under N<sub>2</sub>; reconstitute in 50:50 ACN:H<sub>2</sub>O (with 5mM Ammonium Formate).

## LC-MS/MS Method Parameters

- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water + 5 mM Ammonium Formate (pH 3.8).
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient: 40% B to 100% B over 8 minutes.
- Flow Rate: 0.3 mL/min.

## References & Authority

The data and protocols above are synthesized from regulatory standards and peer-reviewed analytical methodologies.

- European Commission. (2005). Commission Regulation (EC) No 1895/2005 on the restriction of use of certain epoxy derivatives in materials and articles intended to come into contact with food.
- Gallart-Ayala, H., et al. (2011).[9] Fast liquid chromatography–tandem mass spectrometry for the analysis of bisphenol A–diglycidyl ether, bisphenol F–diglycidyl ether and their derivatives in canned food and beverages. *Journal of Chromatography A*.
- Cabañas, M., et al. (2020). Comprehensive supramolecular solvent-based sample treatment platform for evaluation of combined exposure to mixtures of bisphenols and their diglycidyl ethers. *Analytica Chimica Acta*.[8]
- Sigma-Aldrich (Merck). Bisphenol F bis(3-chloro-2-hydroxypropyl) ether Analytical Standard. [2]
- PubChem. Bisphenol F Diglycidyl Ether (Parent Compound Data).

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## Sources

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